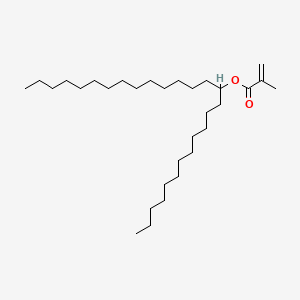
2,2'-Methylenebis(3-chlorotoluene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3-chlorotoluene) is an organic compound with the molecular formula C15H14Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3-position of the benzene rings, and the two benzene rings are connected by a methylene bridge. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-chlorotoluene) typically involves the reaction of 3-chlorotoluene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group from formaldehyde bridges the two 3-chlorotoluene molecules.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-chlorotoluene) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3-chlorotoluene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding toluene derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Methylenebis(3-chlorotoluene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(3-chlorotoluene) involves its interaction with various molecular targets. The chlorine atoms and the methylene bridge play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis(3-chlorotoluene) can be compared with other similar compounds such as:
Chlorotoluene: A simpler derivative with only one chlorine atom.
Dichlorotoluene: Compounds with two chlorine atoms but without the methylene bridge.
Methylenebis(toluene): Compounds with a methylene bridge but without chlorine substitution.
The uniqueness of 2,2’-Methylenebis(3-chlorotoluene) lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
84604-92-2 |
|---|---|
Formule moléculaire |
C15H14Cl2 |
Poids moléculaire |
265.2 g/mol |
Nom IUPAC |
1-chloro-2-[(2-chloro-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-5-3-7-14(16)12(10)9-13-11(2)6-4-8-15(13)17/h3-8H,9H2,1-2H3 |
Clé InChI |
IPCSHCYNSPEQJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)CC2=C(C=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


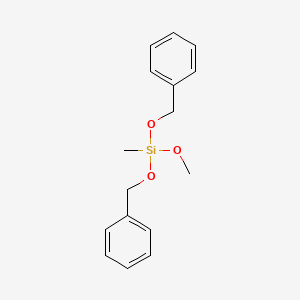



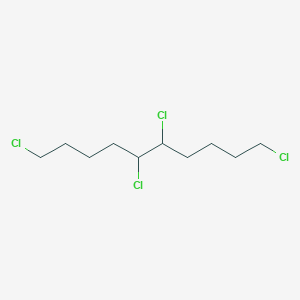
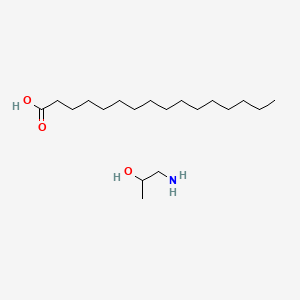
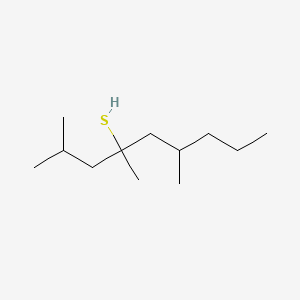

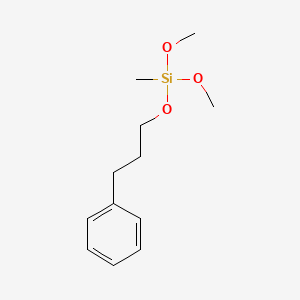
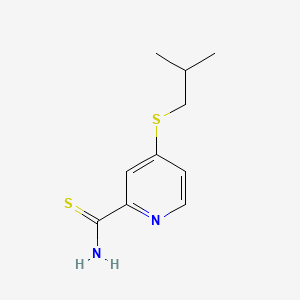

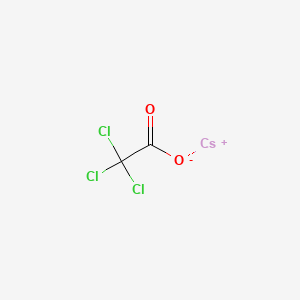
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
